Unlocking Glycosylation: A Comprehensive Technical Guide to Methyl 2,3,4-tri-O-benzyl-β-L-fucopyranoside
Unlocking Glycosylation: A Comprehensive Technical Guide to Methyl 2,3,4-tri-O-benzyl-β-L-fucopyranoside
[color="#5F6368", penwidth=1.
Finalizing the Guide Structure
I'm now detailing the catalytic glycosylation from the fucosyl donor to the acceptor, specifically focusing on the iNKT cell activation pathway. My attention is drawn to the stereoselective 1,2-cis glycosidic linkage formation achieved with TMSOTf. I'm finalizing the final DOT diagram. I am also planning to incorporate the data into the guide in a manner that will be helpful to users.
Refining the Synthesis Details
I am now detailing the synthesis protocol, highlighting the importance of KOH grinding for kinetics and refluxing under inert atmosphere. I've considered TLC monitoring and workup steps. I am planning an anomeric demethylation section.
Detailing the Guide's Focus
I am currently focusing on refining the guide's final details. I am detailing the acid hydrolysis conditions and monitoring to generate the fucopyranose intermediate and planning the conversion to the trichloroacetimidate donor. The focus is to make sure to link all the synthesis intermediates to each component in the final compound.
Finalizing the Synthesis
I am now detailing the synthesis of the glycosyl donor, focusing on trichloroacetimidate formation using Cesium carbonate catalysis, highlighting purification with flash chromatography to avoid hydrolysis. I'm focusing on the detailed reaction protocol, including specific conditions and reagent ratios. I'm also ensuring the physicochemical properties table is accurate, and I'll make sure to integrate that information into the discussion of reaction conditions.
Finalizing the Guide Focus
I'm now integrating the physicochemical data, including the compound's molar mass (448.55 g/mol ) and the reagent stoichiometry, in the guide's introduction and detailed reaction sections. I'm focusing on highlighting the role of each component. I will detail how this information supports reaction conditions and expected outcomes.
Updating the Reference Strategy
I'm now revising my approach to citing sources, opting for clean domains instead of redirects. This aligns with a focus on URL stability. I'll use the domain name, such as SCBT, for general links. This ensures clarity and reliability in the guide's references, like Unimi's synthetic protocols and Tandfonline's application data. I'm focusing on grounding the information.
Refining the References
I'm now revising my reference strategy for URL stability, using clean domains for citing sources. I'm focusing on grounding the data, replacing redirects with direct domain links. This includes SCBT's CAS information, Unimi's synthetic data, and Tandfonline's application insights.
Refining the References
I'm now implementing the revised reference strategy, prioritizing domain-level links for URL stability and clarity. I am focusing on grounding the data by ensuring SCBT's CAS information and Unimi's synthesis protocols, as well as Tandfonline's application insights, are all linked correctly.
Executive Summary
Fucosylation is a critical post-translational modification in biological systems, governing processes ranging from immune response modulation to cancer metastasis. Synthesizing these complex L-fucose-containing glycoconjugates requires highly specialized building blocks. Among the most crucial is Methyl 2,3,4-tri-O-benzyl-β-L-fucopyranoside . This whitepaper explores the structural rationale, synthetic methodologies, and downstream application workflows of this pivotal carbohydrate intermediate, providing a self-validating framework for its use in advanced drug development.
Structural Rationale and Chemical Profiling
Before deploying any carbohydrate building block in a multi-step synthesis, one must understand the causality behind its protecting group pattern. Methyl 2,3,4-tri-O-benzyl-β-L-fucopyranoside is meticulously designed to serve as a stable resting state before activation into a glycosyl donor.
The Causality of Protecting Groups
-
The Aglycone (Methyl Glycoside at C1): The anomeric center is protected as a methyl acetal. This provides exceptional stability under the strongly basic conditions required for exhaustive etherification, preventing premature ring-opening or anomeric oxidation.
-
The Benzyl Ethers (C2, C3, C4): In carbohydrate chemistry, the protecting group at the C2 position dictates the stereochemical outcome of the glycosylation reaction. Acyl groups (like acetates) at C2 undergo neighboring group participation, forcing the formation of 1,2-trans linkages. To synthesize biologically relevant α-L-fucosides (which are 1,2-cis linkages), a non-participating group like benzyl is strictly required [2.3]. Furthermore, benzyl ethers withstand diverse chemical manipulations and are globally deprotected via mild palladium-catalyzed hydrogenolysis at the end of the synthetic sequence.
Quantitative Data: Physicochemical Specifications
| Property | Specification | Strategic Relevance |
| Chemical Name | Methyl 2,3,4-tri-O-benzyl-β-L-fucopyranoside | Fully protected intermediate |
| CAS Registry Number | 74841-88-6 (β-anomer) / 67576-77-6 (General) | Required for regulatory/procurement tracking[1] |
| Molecular Formula | C28H32O5 | Confirms exhaustive benzylation |
| Molecular Weight | 448.55 g/mol | Utilized for stoichiometric calculations |
| Appearance | White to off-white crystalline powder | Indicator of purity prior to activation |
Synthetic Workflow: From Unprotected Fucoside to Benzylated Intermediate
The following protocol details the exhaustive benzylation of the unprotected methyl glycoside.
Protocol 1: Exhaustive Benzylation
Objective: Mask the C2, C3, and C4 hydroxyls with robust, non-participating benzyl ethers[2]. Expert Insight (Causality): We utilize solid Potassium Hydroxide (KOH) in Toluene rather than the traditional Sodium Hydride (NaH) in DMF. Toluene provides a higher reflux temperature (111 °C) driving the reaction to completion. The solid KOH acts in a pseudo-phase-transfer capacity, minimizing the risk of alkoxide-driven side reactions and making the process significantly safer and easier to scale.
Reagent Stoichiometry:
| Reagent | Equivalents | Function |
|---|---|---|
| Methyl β-L-fucopyranoside | 1.0 eq | Starting Material |
| Benzyl Bromide (BnBr) | 12.0 eq | Alkylating Agent |
| Potassium Hydroxide (KOH) | 10.0 eq | Base (Proton Scavenger) |
Step-by-Step Methodology:
-
Preparation: Suspend Methyl β-L-fucopyranoside (1.0 eq) in anhydrous Toluene (approx. 5 mL/mmol).
-
Reagent Addition: Add Benzyl bromide (12.0 eq) to the suspension.
-
Base Addition: Introduce freshly ground KOH (10.0 eq). Note: Grinding increases the surface area, which is critical for the solid-liquid reaction kinetics.
-
Reflux: Heat the reaction mixture to reflux (111 °C) under an inert atmosphere (N2 or Ar) for 12-18 hours[2].
-
Validation (Monitoring): Monitor via TLC (Hexane/EtOAc 8:2). The highly polar starting material must completely disappear, replaced by a single high-Rf product spot.
-
Workup: Cool to room temperature, quench cautiously with ice-cold water, and extract the aqueous layer with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.
Activation: Generating the Fucosyl Donor
Methyl 2,3,4-tri-O-benzyl-β-L-fucopyranoside cannot be used directly in glycosylation; it must be activated into a reactive "donor"[3].
Protocol 2: Anomeric Demethylation (Hemiacetal Formation)
Expert Insight (Causality): The methyl glycoside is highly stable to base but labile to acid. By using a mixture of Acetic acid and 1M HCl at reflux, we achieve the precise thermodynamic conditions needed to hydrolyze the acetal at C1 without cleaving the robust benzyl ethers at C2-C4[2].
-
Dissolution: Dissolve the benzylated fucoside (1.0 eq) in glacial Acetic acid (approx. 8 mL/mmol).
-
Acidification: Add 1M aqueous HCl (2.0 eq).
-
Hydrolysis: Heat the mixture to reflux (118 °C) and stir for exactly 3 hours. Warning: Prolonged heating leads to partial benzyl cleavage.
-
Validation: Verify completion via TLC (DCM/MeOH 95:5).
-
Workup: Pour into ice-cold water, extract with DCM, neutralize the organic layer with saturated NaHCO3, dry, and concentrate.
Protocol 3: Trichloroacetimidate Donor Synthesis
Expert Insight (Causality): The trichloroacetimidate (Schmidt donor) is preferred over glycosyl halides due to its stability during purification and its high reactivity under mild Lewis acid catalysis (e.g., TMSOTf).
-
Preparation: Dissolve the hemiacetal (1.0 eq) in anhydrous DCM.
-
Reagent Addition: Add Trichloroacetonitrile (CCl3CN) (10.0 eq).
-
Catalysis: Add catalytic Cesium carbonate (Cs2CO3) (0.1 eq)[3].
-
Reaction: Stir at room temperature for 2-4 hours under argon.
-
Purification: Filter through a short pad of Celite to remove the base, concentrate, and purify rapidly via flash chromatography (using 1% Et3N in the eluent to prevent premature hydrolysis).
Fig 1: Synthetic workflow from the stable methyl glycoside resting state to the highly reactive activated fucosyl donor.
Biological Applications and Downstream Utilization
Once activated, the fucosyl donor is coupled to various acceptors to synthesize complex biological probes and therapeutics.
-
Fucosylated Cyclodextrins & Lectin Probes: The donor is reacted with cyclodextrin acceptors to create multivalent platforms. These are utilized to study high-affinity binding interactions with fucose-specific lectins, such as the Aleuria aurantia lectin (AAL) and BC2L-C[2][3].
-
Immunomodulatory Glycolipids: Fucose analogues of α-GalCer (such as α-L-FucCer) are synthesized using these donors. These glycolipids are presented by the CD1d glycoprotein to invariant natural killer T (iNKT) cells, modulating TH1/TH2 cytokine responses. This pathway is currently under intense investigation for the prevention and treatment of autoimmune diseases like Type 1 Diabetes[4].
Fig 2: Downstream application of fucosyl donors in the synthesis of immunomodulatory glycolipids and subsequent cellular signaling.
References
-
AIR Unimi. "Conception, synthèse et évaluation de glycocomposés dirigés contre BC2L-C". Available at: [Link]
-
Taylor & Francis Online. "Preparation and Characterization of Branched α-Cyclodextrins Having α-L-Fucopyranose". Available at:[Link]
-
University of Birmingham eTheses. "Lipid antigens and immunoregulatory iNKT cells in the prevention and treatment of type 1 diabetes". Available at: [Link]
